

DPPH Radical Scavenging Assay: A Detailed Protocol for 96-Well Plate Readers

Author: BenchChem Technical Support Team. **Date:** December 2025

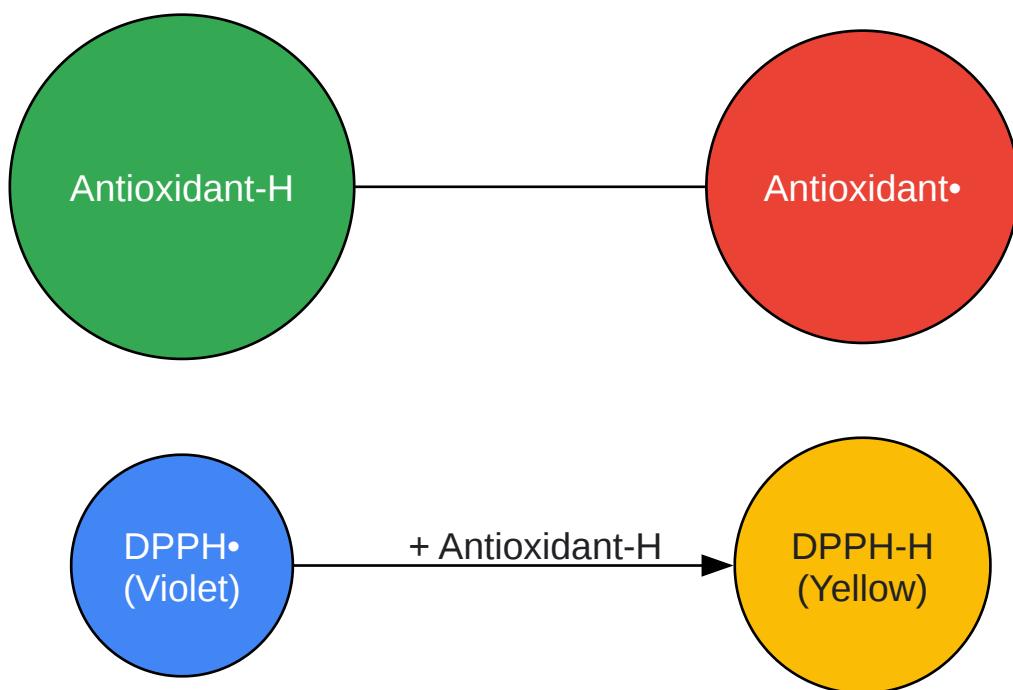
Compound of Interest

Compound Name: *1,1-Diphenyl-2-picrylhydrazine*

Cat. No.: *B155456*

[Get Quote](#)

Application Note & Protocol


Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the free radical scavenging activity of antioxidant compounds.^{[1][2][3]} This application note provides a detailed protocol for performing the DPPH assay in a 96-well microplate format, suitable for high-throughput screening of potential antioxidant compounds. The method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.^{[2][3][4]} The decrease in absorbance, measured at approximately 517 nm, is proportional to the radical scavenging activity of the sample.^[2]

Principle of the Assay

The DPPH radical is a stable free radical that has a deep violet color in solution due to its unpaired electron, with a maximum absorbance around 517 nm.^{[1][2]} When an antioxidant compound is added to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical, reducing it to DPPH-H (2,2-diphenyl-1-picrylhydrazine).^{[3][5]} This reduction process neutralizes the free radical and results in a color change from violet to pale yellow, which is measured as a decrease in absorbance.^{[2][4]} The degree of discoloration is directly proportional to the radical scavenging potential of the antioxidant.^[5]

[Click to download full resolution via product page](#)

Caption: The chemical principle of the DPPH assay.

Materials and Reagents

Reagent/Material	Supplier	Catalog No.
2,2-Diphenyl-1-picrylhydrazyl (DPPH)	Sigma-Aldrich	D9132
Ascorbic acid (Positive Control)	Sigma-Aldrich	A92902
Methanol (ACS grade)	Fisher Scientific	A412-4
96-well clear, flat-bottom microplates	Corning	3596
Microplate reader	BioTek Instruments	Synergy HTX
Multichannel pipette	Eppendorf	Research plus
Pipette tips	Various	---

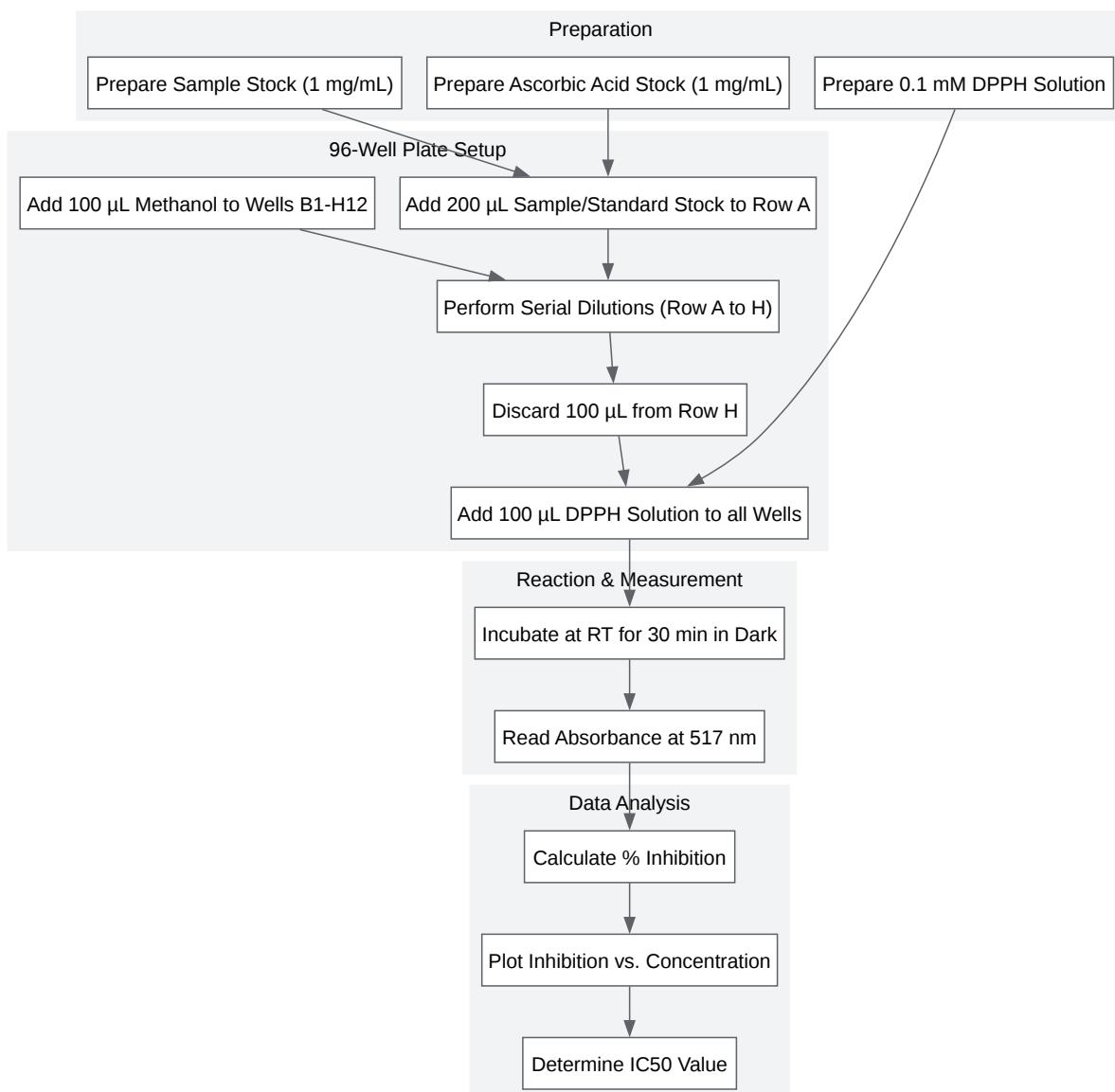
Experimental Protocols

Reagent Preparation

4.1.1. DPPH Working Solution (0.1 mM)

- Weigh out 3.94 mg of DPPH powder.
- Dissolve the DPPH powder in 100 mL of methanol.
- Store the solution in an amber bottle or wrap the container in aluminum foil to protect it from light.
- This solution should be prepared fresh daily.

4.1.2. Ascorbic Acid Stock Solution (1 mg/mL)


- Weigh out 10 mg of ascorbic acid.
- Dissolve in 10 mL of methanol.
- This stock solution should be prepared fresh.

4.1.3. Sample Preparation

- Dissolve the test sample in methanol to a stock concentration of 1 mg/mL.
- If the sample is not soluble in methanol, other suitable solvents that do not interfere with the assay can be used. Ensure the same solvent is used for the blank and control.

Assay Procedure in 96-Well Plate

The following procedure describes the preparation of serial dilutions of the test sample and standard directly in a 96-well plate.

[Click to download full resolution via product page](#)

Caption: The experimental workflow for the DPPH assay.

Plate Layout:

It is recommended to perform all measurements in triplicate. A typical plate layout is as follows:

	1	2	3	4	5	6	7	8	9	10	11	12	
A	Blan k	Blan k	Blan k	Std 1	Std 1	Std 1	S1- 1	S1- 1	S1- 1	S1- 1	S2- 1	S2- 1	
B	Ctrl	Ctrl	Ctrl	Std 2	Std 2	Std 2	S1- 2	S1- 2	S1- 2	S1- 2	S2- 2	S2- 2	
C	Std 3	Std 3	Std 3	S1- 3	S1- 3	S1- 3	S2- 3	S2- 3	S2- 3	S2- 3			
D	Std 4	Std 4	Std 4	S1- 4	S1- 4	S1- 4	S2- 4	S2- 4	S2- 4	S2- 4			
E	Std 5	Std 5	Std 5	S1- 5	S1- 5	S1- 5	S2- 5	S2- 5	S2- 5	S2- 5			
F	Std 6	Std 6	Std 6	S1- 6	S1- 6	S1- 6	S2- 6	S2- 6	S2- 6	S2- 6			
G	Std 7	Std 7	Std 7	S1- 7	S1- 7	S1- 7	S2- 7	S2- 7	S2- 7	S2- 7			
H	Std 8	Std 8	Std 8	S1- 8	S1- 8	S1- 8	S2- 8	S2- 8	S2- 8	S2- 8			

- Blank: Contains only methanol and DPPH solution.
- Ctrl (Control): Contains methanol and the sample/standard solvent without the sample/standard. This is to account for any absorbance of the solvent.
- Std: Standard (Ascorbic Acid) at different concentrations.
- S1, S2: Test Samples at different concentrations.

Step-by-step Protocol:

- Add 100 μ L of methanol to all wells except for row A.
- Add 200 μ L of the respective stock solutions (1 mg/mL of Ascorbic Acid, Sample 1, and Sample 2) to the wells in row A in triplicate.
- Perform serial dilutions:
 - Transfer 100 μ L from the wells in row A to the corresponding wells in row B. Mix by pipetting up and down.
 - Transfer 100 μ L from row B to row C. Mix well.
 - Continue this serial dilution down to row H.
 - After mixing in row H, discard 100 μ L from each well in row H.
- Prepare the blank and control wells:
 - Blank: Add 100 μ L of methanol to the blank wells.
 - Control: Add 100 μ L of the solvent used for the sample to the control wells.
- Add 100 μ L of the 0.1 mM DPPH working solution to all wells.
- Incubate the plate at room temperature for 30 minutes in the dark.
- Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

5.1. Calculation of Radical Scavenging Activity (%)

The percentage of DPPH radical scavenging activity is calculated using the following formula:

$$\% \text{ Radical Scavenging Activity} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

Where:

- A_{control} is the absorbance of the control (DPPH solution without the sample).

- A_sample is the absorbance of the sample with the DPPH solution.

5.2. Determination of IC₅₀

The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

- Calculate the % radical scavenging activity for each concentration of the sample and the standard.
- Plot a graph of % radical scavenging activity (Y-axis) against the concentration of the sample/standard (X-axis).
- Determine the IC₅₀ value by interpolation from the graph. This can be done by finding the concentration that corresponds to 50% scavenging activity. Alternatively, a linear regression equation can be derived from the linear portion of the curve, and the IC₅₀ can be calculated.

Data Presentation

The results should be summarized in clear and structured tables for easy comparison.

Table 1: Absorbance Values and % Radical Scavenging Activity for Ascorbic Acid

Concentration (μg/mL)	Absorbance (517 nm) (Mean ± SD)	% Radical Scavenging Activity
100	0.112 ± 0.005	92.5
50	0.234 ± 0.008	84.4
25	0.456 ± 0.012	69.6
12.5	0.789 ± 0.021	47.4
6.25	1.123 ± 0.030	25.1
3.125	1.345 ± 0.025	10.3
Control (0)	1.500 ± 0.015	0

Table 2: IC50 Values of Test Samples and Standard

Sample	IC50 (µg/mL)
Ascorbic Acid	13.2
Sample 1	28.5
Sample 2	45.1

Conclusion

This protocol provides a detailed and reliable method for assessing the antioxidant activity of various samples using the DPPH assay in a 96-well plate format. The use of a microplate reader allows for high-throughput screening, making it a valuable tool in drug discovery and natural product research. Accurate and reproducible results can be obtained by carefully following the outlined procedures for reagent preparation, assay execution, and data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. marinebiology.pt [marinebiology.pt]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- To cite this document: BenchChem. [DPPH Radical Scavenging Assay: A Detailed Protocol for 96-Well Plate Readers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155456#dpph-assay-protocol-using-a-96-well-plate-reader>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com